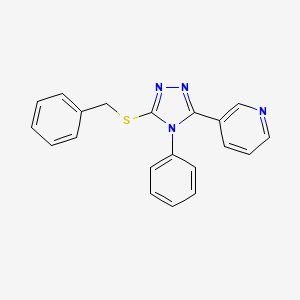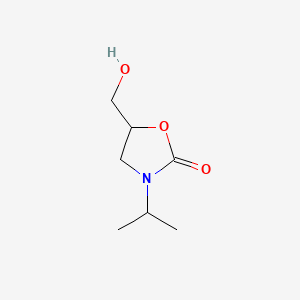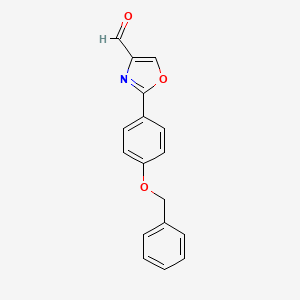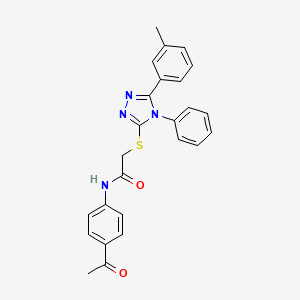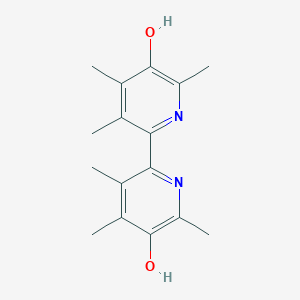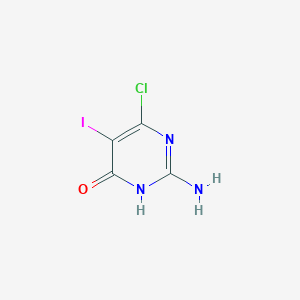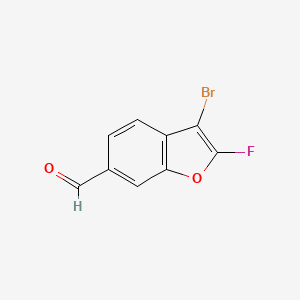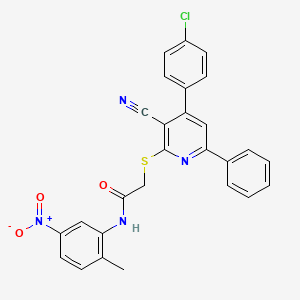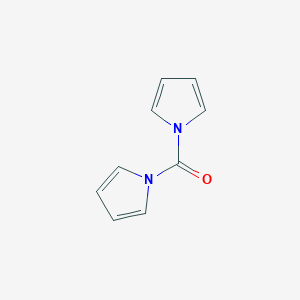![molecular formula C9H14N2O2 B11769728 1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione CAS No. 723335-17-9](/img/structure/B11769728.png)
1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione is a bicyclic organic compound with the molecular formula C9H14N2O2. This compound is known for its unique structure, which includes a bicyclic framework with two nitrogen atoms and three methyl groups. It is a highly nucleophilic tertiary amine base, often used as a catalyst and reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione can be synthesized through the cyclization of hydroxyethylpiperazine or bis(hydroxyethyl)piperazine under high-temperature conditions with the aid of a catalyst . The reaction involves the formation of a bicyclic structure with the incorporation of methyl groups at specific positions.
Industrial Production Methods
Commercial production of this compound typically involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine . The process is optimized to achieve high yields and purity, making it suitable for large-scale industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound is highly nucleophilic and can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical processes.
Scientific Research Applications
1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and organic synthesis.
Biology: The compound is employed in biochemical assays and as a reagent in molecular biology experiments.
Mechanism of Action
The mechanism of action of 1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione involves its role as a strong nucleophile and base. The compound’s two unhindered tertiary amine groups allow it to effectively participate in nucleophilic substitution and catalysis . It acts by donating electron pairs to electrophilic centers, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Similar in structure but lacks the methyl groups present in 1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione.
Quinuclidine: Another bicyclic compound with a similar framework but with one nitrogen atom replaced by a carbon atom.
Tropane: A bicyclic compound with a different arrangement of nitrogen atoms and carbon atoms.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and nitrogen atoms, which confer distinct nucleophilic and catalytic properties. This makes it particularly effective in certain chemical reactions where other similar compounds may not perform as well.
Properties
CAS No. |
723335-17-9 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1,2,4-trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione |
InChI |
InChI=1S/C9H14N2O2/c1-8-4-5-9(2,6(12)10-8)11(3)7(8)13/h4-5H2,1-3H3,(H,10,12) |
InChI Key |
QVZKJWWTHLOLKC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C(=O)N1C)(NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B11769651.png)
